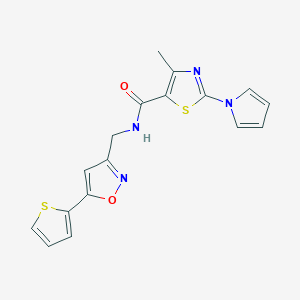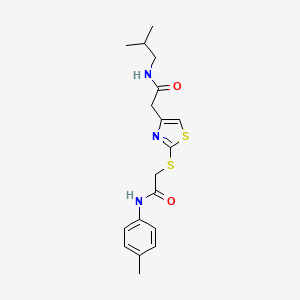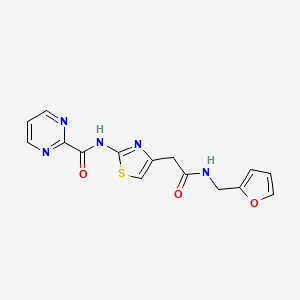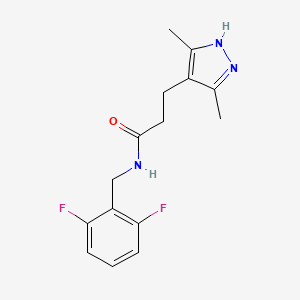
(4-(1,1-dioxidotetrahydro-2H-thiopyran-4-yl)piperazin-1-yl)(4-(trifluoromethyl)phenyl)methanone
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Molecular Structure Analysis
The molecular structure of this compound includes a thiopyran ring, a piperazine ring, and a trifluoromethylated phenyl group. The thiopyran ring is a six-membered heterocyclic ring containing one sulfur atom . The piperazine ring is a six-membered ring containing two nitrogen atoms. The trifluoromethylated phenyl group is a phenyl ring (a six-membered carbon ring) with a trifluoromethyl group (-CF3) attached.Aplicaciones Científicas De Investigación
Thermal, Optical, and Structural Studies
The synthesis and characterization of compounds with complex structures, including substituted piperazinyl methanones, have been reported. These studies focus on the thermal properties, optical behaviors, crystal structures, and theoretical calculations, highlighting their potential in materials science and molecular engineering. For instance, Karthik et al. (2021) characterized a compound through spectroscopic techniques, X-ray diffraction, and Hirshfeld surface analysis, revealing stable structures under certain temperatures and potential for electronic applications due to their HOMO-LUMO energy gap (Karthik et al., 2021).
Synthesis and Biological Activity
Compounds bearing the piperazinyl methanone structure have been synthesized for their potential biological activities. These include novel synthesis methods leading to derivatives with specific properties, such as anti-stress oxidative properties or anti-mycobacterial activity. For example, Nagaraj et al. (2018) synthesized a series of novel compounds evaluated for antibacterial activity against human pathogenic bacteria, indicating the potential of such structures in developing new antimicrobial agents (Nagaraj et al., 2018).
Molecular Docking and Drug Development
Research into benzamide-based histamine H3 receptor antagonists and novel calcium channel blockers showcases the application of similar compounds in drug development and pharmacological studies. These compounds are evaluated for their potential in treating various conditions, such as sleep disorders or pain, through extensive preclinical profiling and molecular docking studies. Letavic et al. (2015) described the preclinical characterization of phenyl(piperazin-1-yl)methanones as histamine H3 antagonists, highlighting their potential in wake-promoting activities (Letavic et al., 2015).
Propiedades
IUPAC Name |
[4-(1,1-dioxothian-4-yl)piperazin-1-yl]-[4-(trifluoromethyl)phenyl]methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H21F3N2O3S/c18-17(19,20)14-3-1-13(2-4-14)16(23)22-9-7-21(8-10-22)15-5-11-26(24,25)12-6-15/h1-4,15H,5-12H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HSXPDBIRRBCFHP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CS(=O)(=O)CCC1N2CCN(CC2)C(=O)C3=CC=C(C=C3)C(F)(F)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H21F3N2O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
390.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-(2-(1H-pyrazol-1-yl)ethyl)-N-(benzo[d]thiazol-2-yl)-2-(phenylthio)acetamide](/img/structure/B2935360.png)

![N-(2-methylphenyl)-2-oxo-2-[1-(2-oxo-2-piperidin-1-ylethyl)indol-3-yl]acetamide](/img/structure/B2935364.png)


![6-cyclopropyl-2-(methylsulfanyl)-4-[4-(1H-pyrrol-1-yl)piperidine-1-carbonyl]pyridine-3-carbonitrile](/img/structure/B2935370.png)

![4-Cyclopropyl-5-fluoro-6-[4-(1-methylimidazol-2-yl)piperazin-1-yl]pyrimidine](/img/structure/B2935372.png)

![(3-(Benzo[d][1,3]dioxol-5-yl)pyrrolidin-1-yl)(furan-2-yl)methanone](/img/structure/B2935374.png)

![4-[4-(Dimethoxymethyl)-2-pyrimidinyl]phenyl 2-thiophenecarboxylate](/img/structure/B2935379.png)
![1-(Benzo[d]thiazol-2-yl)-3-(1-(4-ethoxyphenyl)-5-oxopyrrolidin-3-yl)urea](/img/structure/B2935380.png)
